molecular formula C17H15Cl2NO B10930333 (2E)-3-(2,6-dichlorophenyl)-N-(3,5-dimethylphenyl)prop-2-enamide

(2E)-3-(2,6-dichlorophenyl)-N-(3,5-dimethylphenyl)prop-2-enamide

Cat. No.: B10930333
M. Wt: 320.2 g/mol
InChI Key: XBWHQNJVYFSYBH-VOTSOKGWSA-N
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Description

(2E)-3-(2,6-dichlorophenyl)-N-(3,5-dimethylphenyl)prop-2-enamide is an organic compound characterized by the presence of a dichlorophenyl group and a dimethylphenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,6-dichlorophenyl)-N-(3,5-dimethylphenyl)prop-2-enamide typically involves the reaction of 2,6-dichlorobenzaldehyde with 3,5-dimethylaniline in the presence of a base, followed by the addition of an appropriate acylating agent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,6-dichlorophenyl)-N-(3,5-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-3-(2,6-dichlorophenyl)-N-(3,5-dimethylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2,6-dichlorophenyl)-N-(3,5-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The presence of both dichlorophenyl and dimethylphenyl groups provides unique chemical properties.
  • Reactivity : The compound’s reactivity in various chemical reactions distinguishes it from similar compounds.
  • Applications : Its potential applications in diverse fields highlight its versatility and uniqueness.

Properties

Molecular Formula

C17H15Cl2NO

Molecular Weight

320.2 g/mol

IUPAC Name

(E)-3-(2,6-dichlorophenyl)-N-(3,5-dimethylphenyl)prop-2-enamide

InChI

InChI=1S/C17H15Cl2NO/c1-11-8-12(2)10-13(9-11)20-17(21)7-6-14-15(18)4-3-5-16(14)19/h3-10H,1-2H3,(H,20,21)/b7-6+

InChI Key

XBWHQNJVYFSYBH-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl)C

Origin of Product

United States

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